molecular formula C16H22N6OS B2456247 4-propyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1234983-75-5

4-propyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2456247
CAS No.: 1234983-75-5
M. Wt: 346.45
InChI Key: VPYJPYAOLLOBCH-UHFFFAOYSA-N
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Description

4-propyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.
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Properties

IUPAC Name

4-propyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-2-4-13-14(24-21-20-13)15(23)19-11-12-5-9-22(10-6-12)16-17-7-3-8-18-16/h3,7-8,12H,2,4-6,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJPYAOLLOBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-propyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel synthetic derivative that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse pharmacological effects. The incorporation of a pyrimidine and piperidine structure enhances its potential as a therapeutic agent. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Antimicrobial Activity

Recent studies indicate that thiadiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various pathogenic bacteria using the agar well diffusion method. The results are summarized in Table 1.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus12.5Strong
Escherichia coli25Moderate
Bacillus subtilis10Strong

The compound demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound showed promising anti-inflammatory properties. It was evaluated for its ability to inhibit protein denaturation in bovine serum albumin (BSA) assays. The results are presented in Table 2.

Concentration (µM) Inhibition (%)
1025
5050
10075

At a concentration of 100 µM, the compound inhibited protein denaturation by 75%, suggesting significant anti-inflammatory potential .

Antitumor Activity

The antitumor efficacy of the compound was assessed through in vitro studies on various cancer cell lines. Notably, it exhibited cytotoxic effects against MKN-45 cells with an IC50 value indicative of its potency. The detailed findings are shown in Table 3.

Cell Line IC50 (µM) Effect
MKN-4515Cytotoxic
HeLa30Moderate
A54925Moderate

The compound induced cell cycle arrest and apoptosis in MKN-45 cells, highlighting its potential as an antitumor agent .

Case Studies

A recent study explored the synthesis and biological evaluation of similar thiadiazole derivatives. These compounds were found to inhibit critical pathways involved in cancer progression by targeting c-Met and VEGFR-2 receptors. The findings suggest that modifications to the thiadiazole scaffold can enhance biological activity .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK activity can lead to reduced cell proliferation in cancerous cells. For instance, compounds similar to 4-propyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have demonstrated efficacy against various cancer cell lines by inducing apoptosis and halting the cell cycle at critical checkpoints .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary assays indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds with similar scaffolds have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of related thiadiazole compounds, researchers found that specific derivatives significantly inhibited the growth of acute myeloid leukemia cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle proteins .

CompoundIC50 (µM)Cell Line
Compound A0.25MV4-11
Compound B0.75K562

Case Study 2: Antimicrobial Efficacy

A series of biological assays were conducted to assess the antimicrobial properties of a related class of compounds. The results indicated that certain derivatives exhibited potent activity against Candida albicans, outperforming fluconazole in some instances.

CompoundMIC (µg/mL)Target Organism
Compound C10Candida albicans
Compound D20E. coli

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole core undergoes nucleophilic substitution and ring-opening reactions due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

Nucleophilic Substitution at C-5

The electron-deficient C-5 position of the thiadiazole ring is susceptible to nucleophilic attack. For example:

  • Aminolysis : Reaction with primary or secondary amines results in substitution of the carboxamide group, forming new thiadiazole derivatives .

  • Hydrolysis : Under acidic or basic conditions, the carboxamide group hydrolyzes to a carboxylic acid, though this is less common due to steric hindrance from the adjacent propyl group .

Ring-Opening Reactions

Strong reducing agents (e.g., LiAlH₄) or nucleophiles (e.g., Grignard reagents) can induce ring-opening, yielding thiols or disulfides .

Reaction Type Conditions Product Reference
AminolysisDMF, HATU, DIPEA, 25°CSubstituted amines at C-5
HydrolysisHCl (6M), reflux5-Carboxylic acid derivative (minor pathway)
ReductionLiAlH₄, THF, 0°CPropyl-thiol intermediate

Carboxamide Group Reactivity

The carboxamide linker participates in hydrolysis, condensation, and coupling reactions:

Hydrolysis

  • Acidic Conditions : Cleavage of the amide bond yields 1,2,3-thiadiazole-5-carboxylic acid and 4-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)amine .

  • Basic Conditions : Saponification is less favored due to steric hindrance from the piperidine-pyrimidine group .

Coupling Reactions

The carboxamide group can act as a hinge for further functionalization:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the propyl chain.

  • Esterification : Reaction with alcohols under Mitsunobu conditions forms ester derivatives .

Reaction Catalyst/Reagent Yield Application Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF65–78%Introduction of aryl groups
Mitsunobu ReactionDIAD, PPh₃, THF82%Ester derivatives for SAR studies

Pyrimidine-Piperidine Substituent Reactivity

The pyrimidine-piperidine moiety undergoes metabolic and synthetic modifications:

Metabolic Oxidation

In vivo studies of analogous compounds reveal oxidation at the piperidine C-2 position, forming hydroxylated metabolites (M + 16) . This is mediated by cytochrome P450 enzymes.

N-Alkylation

The pyrimidine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

Modification Conditions Product Biological Impact Reference
Piperidine OxidationCYP3A4, in vivoHydroxylated metabolite (M + 16)Altered pharmacokinetics
N-AlkylationK₂CO₃, CH₃I, DMFQuaternary ammonium saltImproved solubility

Cross-Coupling and Cyclization

The compound serves as a scaffold for synthesizing fused heterocycles:

  • Cyclocondensation : Reaction with hydrazines forms triazolo-thiadiazole hybrids, which show enhanced anticancer activity .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at the propyl chain .

Reaction Reagents Product Biological Activity (IC₅₀) Reference
CyclocondensationHydrazine hydrate, EtOH, ΔTriazolo-thiadiazole hybrid0.28–1.7 µM (anticancer)
CuAACCuSO₄, sodium ascorbate, H₂OPropyl-triazole conjugateImproved bioavailability

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiadiazole ring, forming nitriles and sulfides .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃.

Key Research Findings

  • Anticancer Activity : Derivatives with triazolo-thiadiazole hybrids exhibit IC₅₀ values as low as 0.28 µM against breast cancer (MCF-7) .

  • Metabolic Profile : Hydroxylation at the piperidine ring reduces plasma clearance (Clₚ = 0.08 L/h) compared to parent compounds (Clₚ = 0.33 L/h) .

Q & A

Q. What are the key steps in synthesizing 4-propyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?

  • Methodology : The synthesis of structurally similar carboxamide derivatives typically involves coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (diisopropylethylamine) in dichloromethane (CH₂Cl₂) under inert conditions. For example, the reaction of a piperidinylmethyl intermediate with a thiadiazole-carboxylic acid derivative can yield the target compound. Post-reaction, the product is purified via silica gel column chromatography and validated using HPLC (≥95% purity) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Structural confirmation relies on spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR identify proton and carbon environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
  • ESI-MS : Matches calculated and observed molecular ion peaks (e.g., [M+H]⁺) with <0.001 Da error .
  • IR : Detects key functional groups (C=O stretch at ~1620 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodology : Polar aprotic solvents like DMF or DCM are preferred for coupling reactions. Yield optimization involves:
  • Temperature control (0°C for initial mixing, room temperature for completion) .
  • Stoichiometric ratios (1:1.2 molar ratio of acid to amine derivatives) .
  • Acidic/basic workup (5% HCl/NaOH washes) to remove unreacted reagents .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity in kinase inhibition assays?

Q. How to design a QSAR model for predicting biological activity?

  • Methodology :
  • Descriptor selection : Use molecular weight, logP, and topological polar surface area (TPSA) .
  • Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites .
  • Validation : Cross-validate models using leave-one-out (LOO) or external test sets .

Q. What synthetic routes minimize genotoxic impurities (e.g., nitro intermediates)?

  • Methodology :
  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro intermediates to safer amines .
  • Green chemistry : Replace POCl₃ with biodegradable coupling agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.